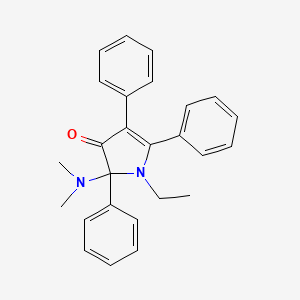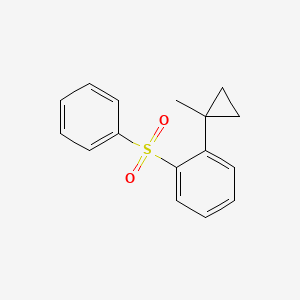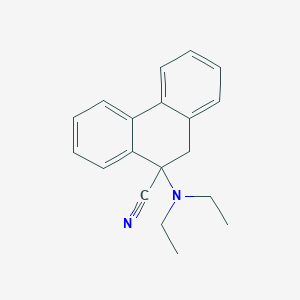
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is an organic compound known for its unique chemical structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a diethylamino group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene with diethylamine and a suitable nitrile source under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)phenol: A related compound with a diethylamino group attached to a phenol ring.
Phenoxazine Derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is unique due to its specific combination of functional groups and the phenanthrene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87871-24-7 |
|---|---|
Formule moléculaire |
C19H20N2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
9-(diethylamino)-10H-phenanthrene-9-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-3-21(4-2)19(14-20)13-15-9-5-6-10-16(15)17-11-7-8-12-18(17)19/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
RLQPJPWTPFBVLF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1(CC2=CC=CC=C2C3=CC=CC=C31)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


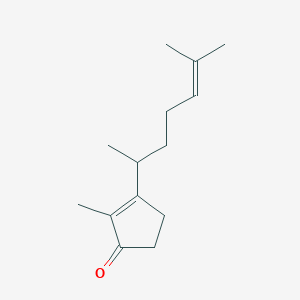
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
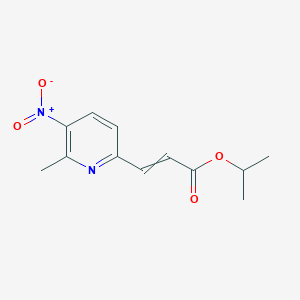

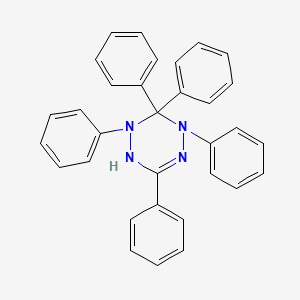
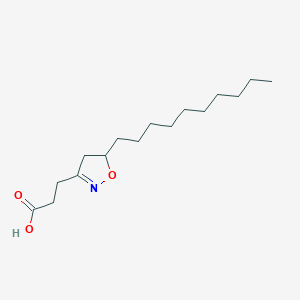

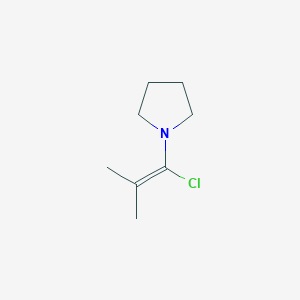
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)

